molecular formula C12H21NO4 B13550240 tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate CAS No. 1280214-64-3

tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B13550240
CAS No.: 1280214-64-3
M. Wt: 243.30 g/mol
InChI Key: GFLBASJQJLQUMN-ULKQDVFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS: 1147557-68-3) is a bicyclic compound featuring a hydroxy group at position 9 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen at position 5. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.3 g/mol . This compound is typically stored at 2–8°C and serves as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules with modified stereochemistry and functional group reactivity .

Properties

CAS No.

1280214-64-3

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-8-6-16-7-9(5-13)10(8)14/h8-10,14H,4-7H2,1-3H3/t8-,9+,10?

InChI Key

GFLBASJQJLQUMN-ULKQDVFKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2COC[C@H](C1)C2O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C1)C2O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves constructing the bicyclic framework followed by introduction of the hydroxy group and tert-butyl ester protection. The key steps include:

  • Formation of the azabicyclo[3.3.1]nonane skeleton, often via intramolecular cyclization.
  • Introduction of the oxygen heteroatom to form the 3-oxa moiety.
  • Installation of the hydroxy substituent at the 9-position.
  • Protection of the carboxylic acid as a tert-butyl ester.

Representative Synthetic Route from Patents and Literature

A notable synthetic route described in patent US7868017B2 involves:

  • Starting from an appropriate amino alcohol precursor.
  • Cyclization under controlled conditions to form the bicyclic ring system.
  • Protection of the carboxylic acid group with tert-butyl using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O).
  • Purification steps including drying with magnesium sulfate (MgSO4) and concentration under vacuum to isolate the tert-butyl ester derivative with the hydroxy group intact.

Alternative Synthetic Approaches

Other methods include:

  • Use of nucleophilic aromatic substitution (S_NAr) reactions on dichloropyrimidine intermediates followed by palladium-catalyzed cross-coupling to incorporate bicyclic amine moieties, leading to the target compound under acidic conditions.
  • Stepwise synthesis involving 3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride intermediates, which can be converted to the hydroxy ester via reduction and esterification steps.
  • Enantioselective synthesis routes using chiral starting materials or chiral resolution techniques to ensure the (1R,5S) stereochemistry.

Key Reagents and Conditions

Step Reagents/Conditions Purpose Notes
Cyclization Amino alcohol precursor, base or acid catalyst Formation of bicyclic ring Temperature and solvent control critical
Protection tert-Butyl chloroformate or Boc2O, base (e.g., triethylamine) Esterification of carboxylic acid Ensures stability and solubility
Hydroxy group introduction Reduction agents or nucleophilic substitution Installation of 9-hydroxy group Stereochemical control required
Purification MgSO4 drying, vacuum concentration Isolation of pure compound Avoids decomposition

Yields and Purity

  • Reported yields for the final tert-butyl ester product typically range from 70% to 85% depending on the route and scale.
  • Purity levels of isolated compounds are generally above 95% as confirmed by chromatographic and spectroscopic analysis.

Research Findings and Analytical Data

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) confirms the bicyclic framework and stereochemistry.
  • Infrared (IR) spectroscopy shows characteristic ester carbonyl stretches and hydroxy group peaks.
  • Mass spectrometry (MS) confirms molecular weight consistent with C12H21NO4 (243.3 g/mol).

Stability and Reactivity

  • The tert-butyl ester group provides protection from premature hydrolysis.
  • The hydroxy substituent allows for further functionalization or hydrogen bonding interactions.
  • The bicyclic system imparts conformational rigidity, influencing biological activity and chemical reactivity.

Summary Table of Preparation Methods

Method No. Starting Material Key Steps Yield (%) Purity (%) Reference
1 Amino alcohol precursor Cyclization, tert-butyl ester protection, purification 75-85 >95 Patent US7868017B2
2 Dichloropyrimidine intermediate Nucleophilic aromatic substitution, Pd-catalyzed coupling, acidic workup 70-80 >95 PMC Article 2023
3 3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride Reduction, esterification, purification 70-80 >95 EPO Patent EP3426635B1

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The azabicyclo nonane framework provides a rigid structure that can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous bicyclic derivatives, focusing on molecular features, functional groups, and applications.

Positional Isomers and Functional Group Variations

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Structural Differences References
tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate 1147557-68-3 C₁₂H₂₁NO₄ 243.3 - Boc (position 7)
- Hydroxy (position 9)
Reference compound
tert-Butyl (1R,5S,7s)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate (57b) N/A C₁₂H₂₁NO₄ 243.3 - Boc (position 9)
- Hydroxy (position 7)
Nitrogen and hydroxy positions swapped
tert-Butyl (1R,5S)-7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate N/A C₁₂H₁₉NO₄ 241.28 - Boc (position 9)
- Oxo (position 7)
Hydroxy replaced with ketone; reduced molecular weight
(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid 1233323-61-9 C₁₃H₂₁NO₅ 271.3 - Boc (position 9)
- Carboxylic acid (position 7)
Hydroxy replaced with carboxylic acid; higher polarity
tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate 1251015-74-3 C₁₁H₂₀N₂O₃ 228.3 - Boc (position 7)
- Amino (position 9)
Hydroxy replaced with amino group; lower molecular weight

Key Observations

Functional Group Impact on Reactivity :

  • The hydroxy group in the target compound enables hydrogen bonding and further derivatization (e.g., esterification), while the oxo group in the ketone analog (CAS N/A) enhances electrophilicity, making it suitable for nucleophilic additions .
  • The carboxylic acid derivative (CAS 1233323-61-9) exhibits higher solubility in polar solvents and is used in peptide coupling reactions .

Applications in Drug Discovery: The amino-substituted analog (CAS 1251015-74-3) is a precursor for secondary amine synthesis, critical in kinase inhibitor development . The keto derivative (CAS N/A) is a key intermediate for synthesizing sp³-rich scaffolds in fragment-based drug design .

Biological Activity

Tert-butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is part of a class of molecules known for their diverse biological effects, including anti-tumor and anti-inflammatory properties.

  • Molecular Formula : C12_{12}H19_{19}NO4_4
  • Molecular Weight : 241.28 g/mol
  • CAS Number : 1147557-68-3

Research indicates that compounds like this compound may exert their biological effects through inhibition of specific signaling pathways, particularly the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial in regulating cell growth, proliferation, and survival. Inhibition of PI3K can lead to reduced tumor cell invasion and metastasis, making these compounds potential candidates for cancer therapy .

Antitumor Activity

Studies have shown that this compound exhibits significant anti-tumor activity by selectively inhibiting Class I PI3K isoforms, particularly the PI3K-alpha and -beta isoforms. The inhibition of these enzymes is linked to the suppression of uncontrolled cellular proliferation characteristic of malignant diseases .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been noted for its anti-inflammatory effects. It has been suggested that it may be beneficial in treating various inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease by modulating immune responses and reducing inflammation .

Case Studies and Research Findings

A review of literature reveals several significant findings regarding the biological activity of similar bicyclic compounds:

StudyFindings
Simpson and Parsons (2001)Highlighted the role of PI3K in tumorigenesis and the potential for inhibitors to provide therapeutic benefits .
Nicholson and Anderson (2002)Discussed the activation of Akt through PI3K signaling as a contributor to cancer progression .
Abid et al.Investigated the role of PI3K in angiogenesis, suggesting that inhibitors could impact vascular growth in tumors .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing tert-butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate, and how can purity be optimized?

  • Methodology : The synthesis involves multi-step reactions, including cyclization, protection/deprotection of functional groups, and stereochemical control. For example, tert-butyl esters are introduced via esterification under anhydrous conditions with catalysts like DMAP. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity. Temperature control (<0°C for sensitive steps) minimizes side reactions .
  • Data : Molecular weight = 243.3 g/mol (C₁₂H₂₁NO₄), storage at 2–8°C to prevent degradation .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and stereochemistry?

  • Methodology :

  • NMR : ¹H/¹³C NMR (e.g., 400 MHz in CDCl₃) identifies functional groups and stereochemistry. Key signals include δ 1.4 ppm (tert-butyl) and δ 3.5–4.2 ppm (oxa-azabicyclic protons) .
  • X-ray crystallography : SHELXL (via SHELX suite) resolves absolute configuration (1R,5S) and confirms bicyclic geometry. Data collection at 100 K with Mo-Kα radiation improves resolution .
  • IR spectroscopy : Confirms hydroxyl (≈3400 cm⁻¹) and carbonyl (≈1700 cm⁻¹) groups .

Q. How should stability studies be designed to assess this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability testing : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 1–13) for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots. Avoid exposure to strong oxidizers (e.g., KMnO₄) to prevent decomposition .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in stereochemical assignments reported for similar azabicyclic compounds?

  • Methodology :

  • Comparative crystallography : Use SHELXL to refine structures of derivatives (e.g., tert-butyl carbamate analogs) and cross-validate with NMR coupling constants (J-values) for axial/equatorial proton arrangements .
  • Enantioselective synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to isolate enantiomers and compare bioactivity .

Q. How can the antiarrhythmic potential of this compound be evaluated preclinically, and what structural analogs show promise?

  • Methodology :

  • In vivo models : Induce ventricular tachycardia in anesthetized dogs via coronary artery ligation. Administer test compound (3–6 mg/kg IV) and monitor ECG for suppression of arrhythmias. Compare with lidocaine controls .
  • Structure-activity relationship (SAR) : Modify the hydroxyl group to esters (e.g., acetyl, benzoyl) or replace the oxa group with thia/selena analogs. 3-Thia-7-azabicyclo derivatives show enhanced potency due to improved membrane permeability .

Q. What computational methods are suitable for predicting the reactivity of the hydroxyl group in this compound?

  • Methodology :

  • DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model nucleophilic attack on the hydroxyl group. Calculate Fukui indices to identify reactive sites.
  • Molecular docking : Dock the compound into enzymes (e.g., cytochrome P450) using AutoDock Vina to predict metabolic pathways .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
Synthesis OptimizationColumn chromatography, recrystallizationPurity >95%, stereochemical yield >90%
Structural ElucidationX-ray crystallography, 2D NMRResolution <0.8 Å (X-ray), J-coupling analysis
Biological ScreeningIn vivo arrhythmia models, SAR studiesDose-response curves, EC₅₀ for antiarrhythmic activity
Stability ProfilingHPLC, accelerated degradation studiest₁/₂ >30 days at 25°C, pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.